Molecular Weight & Lipophilicity Advantage Over 3‑Methyl and 3,5‑Dimethyl Congeners
The target compound (C₁₂H₁₉N₅, MW 233.32) is 14 Da lighter than its direct 3‑methyl analog (C₁₃H₂₁N₅, MW 247.34) and 28 Da lighter than the 3,5‑dimethyl variant (C₁₄H₂₃N₅, MW 261.37). This reduction translates to a calculated AlogP decrease of approximately 0.5 log units per methyl group removed, favoring aqueous solubility while preserving sufficient lipophilicity for membrane permeability . The lower molecular weight also brings the compound closer to the ‘rule‑of‑three’ guidelines for fragment‑based screening, making it a more suitable starting point for fragment elaboration campaigns.
| Evidence Dimension | Molecular weight and calculated AlogP |
|---|---|
| Target Compound Data | MW 233.32 g·mol⁻¹; cLogP ≈ 1.8 |
| Comparator Or Baseline | 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine: MW 247.34 g·mol⁻¹; cLogP ≈ 2.4 |
| Quantified Difference | ΔMW = 14 Da; ΔcLogP ≈ 0.6 (target compound more hydrophilic) |
| Conditions | Calculated using BioByte ClogP 4.82; values derived from neutral species. |
Why This Matters
Procurement teams selecting a pyrazole-amine scaffold for lead optimization should weigh the lower lipophilicity and fragment‑like character of the target compound, which can reduce the risk of poor solubility‑driven attrition in later development stages.
